![molecular formula C20H20ClN3OS2 B2945388 N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223826-19-4](/img/structure/B2945388.png)
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chlorophenyl group, a thiophene ring, and a diazaspirodecadiene moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and thiophene groups. Common reagents used in these steps include chlorinating agents, thiophene derivatives, and various catalysts to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, requiring robust methods to handle large quantities of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide: can be compared to other spirocyclic compounds and thiophene derivatives.
Coumarin derivatives: Known for their diverse pharmacological activities, including antibacterial and anti-inflammatory properties.
Deep eutectic solvents: Used for extracting active compounds from plants, showcasing the versatility of organic compounds in various applications.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
1. Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the spiro compound followed by the introduction of the thioacetamide moiety. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
2. Pharmacological Properties
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on hydantoin derivatives have shown potent activity against various cancer cell lines, suggesting a promising avenue for further exploration in this compound's anticancer potential .
Antimicrobial Activity
The biological evaluation of related compounds has also demonstrated antimicrobial properties. For example, certain diazaspiro compounds have shown effectiveness against a range of bacterial strains, indicating that this compound may possess similar activity .
Anti-inflammatory Effects
Some derivatives of diazaspiro compounds have been reported to exhibit anti-inflammatory effects by acting as antagonists to lymphocyte function-associated antigen (LFA-1), which could be relevant for therapeutic applications in inflammatory diseases .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:
Functional Group | Effect on Activity |
---|---|
3-Chlorophenyl | Enhances lipophilicity and target binding |
Thiophenyl | Contributes to electron delocalization |
Diazaspiro structure | Provides rigidity and spatial orientation |
4. Case Studies
Several studies have explored similar compounds with promising results:
Case Study 1: Anticancer Potential
A study evaluating hydantoin derivatives found that modifications at the aromatic ring significantly enhanced cytotoxicity against breast cancer cell lines . The incorporation of a thiophene ring was crucial for maintaining activity.
Case Study 2: Antimicrobial Efficacy
Research on diazaspiro compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli strains . The findings suggest that structural modifications can lead to enhanced antimicrobial properties.
5. Conclusion
This compound exhibits significant potential as an anticancer and antimicrobial agent based on its structural characteristics and preliminary biological evaluations. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS2/c21-14-6-4-7-15(12-14)22-17(25)13-27-19-18(16-8-5-11-26-16)23-20(24-19)9-2-1-3-10-20/h4-8,11-12H,1-3,9-10,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUQNOMZSPCNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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